molecular formula C18H15ClN2O B3849442 N-(3-chloro-4-methylphenyl)-N'-1-naphthylurea

N-(3-chloro-4-methylphenyl)-N'-1-naphthylurea

Cat. No.: B3849442
M. Wt: 310.8 g/mol
InChI Key: USMVHVSKEHUISY-UHFFFAOYSA-N
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Description

“N-(3-chloro-4-methylphenyl)-N’-1-naphthylurea” is a urea derivative. Urea derivatives are organic compounds that contain a urea moiety (-NH-CO-NH-), which is a functional group with two amine residues joined by a carbonyl (C=O) functional group .


Synthesis Analysis

While the specific synthesis pathway for “N-(3-chloro-4-methylphenyl)-N’-1-naphthylurea” is not available, urea compounds are generally synthesized from an isocyanate and an amine . This involves the reaction of an isocyanate functional group (-N=C=O) with an amine group (-NH2) to form a urea .


Molecular Structure Analysis

The molecular structure of “N-(3-chloro-4-methylphenyl)-N’-1-naphthylurea” would likely involve a urea core with a 3-chloro-4-methylphenyl group and a 1-naphthyl group attached to the nitrogen atoms of the urea .


Chemical Reactions Analysis

Urea compounds, including “N-(3-chloro-4-methylphenyl)-N’-1-naphthylurea”, can participate in a variety of chemical reactions. They can act as bases, forming salts with acids, and they can also undergo reactions with other carbonyl compounds .


Physical and Chemical Properties Analysis

The physical and chemical properties of “N-(3-chloro-4-methylphenyl)-N’-1-naphthylurea” would depend on its molecular structure. Urea compounds are typically solid at room temperature and are soluble in water .

Mechanism of Action

The mechanism of action of “N-(3-chloro-4-methylphenyl)-N’-1-naphthylurea” is not known without specific context. If this compound is a drug, its mechanism of action would depend on the biological target it interacts with. If it’s a reagent in a chemical reaction, its mechanism would depend on the specific reaction conditions and other reactants .

Future Directions

The future directions for research on “N-(3-chloro-4-methylphenyl)-N’-1-naphthylurea” would depend on its applications. If it has potential medicinal properties, future research could involve further pharmacological testing and clinical trials. If it’s used in chemical synthesis, future research could involve finding new reactions it can participate in or improving its synthesis .

Properties

IUPAC Name

1-(3-chloro-4-methylphenyl)-3-naphthalen-1-ylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O/c1-12-9-10-14(11-16(12)19)20-18(22)21-17-8-4-6-13-5-2-3-7-15(13)17/h2-11H,1H3,(H2,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USMVHVSKEHUISY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NC2=CC=CC3=CC=CC=C32)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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